
Ammonium thymolphthalein monophosphate
描述
Ammonium thymolphthalein monophosphate is a chemical compound used primarily as a substrate in biochemical assays, particularly for the determination of alkaline and acid phosphatase activities in serum . This compound is known for its stability and effectiveness in producing reliable results in enzymatic assays .
准备方法
The synthesis of ammonium thymolphthalein monophosphate involves the reaction of thymolphthalein with phosphoric acid, followed by neutralization with ammonium hydroxide . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Aqueous medium
pH: Adjusted to neutral using ammonium hydroxide
Industrial production methods are similar but scaled up to accommodate larger quantities. The process ensures the purity and stability of the final product, making it suitable for use in various biochemical applications .
化学反应分析
Ammonium thymolphthalein monophosphate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Alkaline Phosphatase:
pH 10.1 in diethanolamine bufferAcid Phosphatase:
pH 5.9 in citrate bufferThe major products formed from these reactions are thymolphthalein and inorganic phosphate .
科学研究应用
Ammonium thymolphthalein monophosphate has a wide range of scientific research applications:
作用机制
The mechanism of action of ammonium thymolphthalein monophosphate involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate for these enzymes, which catalyze the removal of the phosphate group, resulting in the formation of thymolphthalein and inorganic phosphate . This reaction is used to measure the activity of phosphatase enzymes in various samples.
相似化合物的比较
Ammonium thymolphthalein monophosphate is compared with other similar compounds such as:
Phenolphthalein Monophosphate: Another substrate used in phosphatase assays, but with different stability and reactivity properties.
β-Glycerophosphate: Commonly used in phosphatase assays but less stable compared to thymolphthalein monophosphate.
The uniqueness of this compound lies in its stability and effectiveness as a substrate, making it a preferred choice in many biochemical assays .
属性
IUPAC Name |
diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31O7P.2H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNZZLIMKDQLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51027-02-2 | |
| Record name | Ammonium thymolphthalein monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051027022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using ammonium thymolphthalein monophosphate as a substrate for alkaline and acid phosphatase determination compared to existing methods?
A1: this compound offers several benefits as a substrate for phosphatase assays:
- Increased Stability: The ammonium salt demonstrates superior stability compared to the previously used sodium salt []. This stability translates to longer-lasting substrate solutions and working reagents, enhancing the practicality of the assay.
- Rapid Analysis: The method allows for the determination of alkaline phosphatase activity in just 5 minutes and acid phosphatase activity in 30 minutes [], making it a relatively fast analytical technique.
- Specificity: The substrate exhibits good specificity for bone and liver alkaline phosphatase, as well as prostatic acid phosphatase []. This selectivity is valuable for targeted enzyme analysis in biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)
![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)
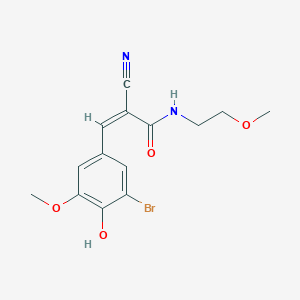
![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)
![2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1226562.png)
![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)
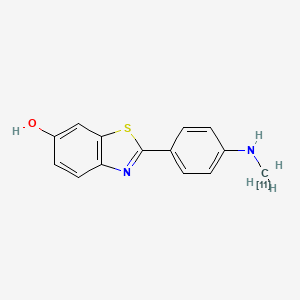
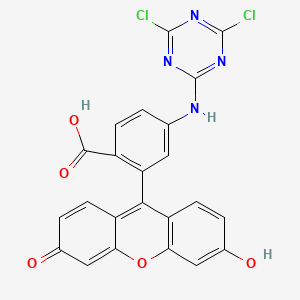
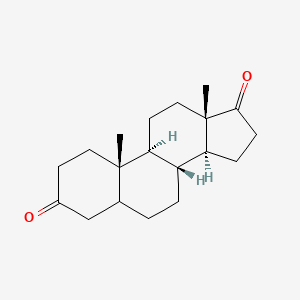

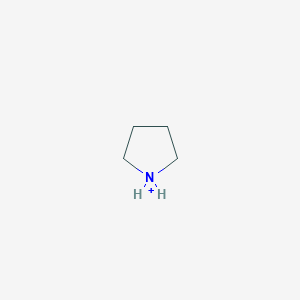

![N-CYCLOPROPYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B1226576.png)
